molecular formula C21H24N6O4S B3020927 methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate CAS No. 951575-18-1

methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate

Cat. No.: B3020927
CAS No.: 951575-18-1
M. Wt: 456.52
InChI Key: QCLWKONRFUSNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core, a 4-ethylpiperazinyl substituent at position 2, and a methyl benzoate group linked via an acetamide bridge. The thiazolo[4,5-d]pyrimidine scaffold is notable for its pharmacological relevance, often associated with kinase inhibition, antimicrobial activity, or neuroprotective effects .

Properties

IUPAC Name

methyl 4-[[2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-3-25-8-10-26(11-9-25)21-24-18-17(32-21)19(29)27(13-22-18)12-16(28)23-15-6-4-14(5-7-15)20(30)31-2/h4-7,13H,3,8-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWKONRFUSNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazolopyrimidine core, which is known for its biological activity, particularly in inhibiting enzymes and modulating receptor interactions. The molecular formula is C23H30N6O2SC_{23}H_{30}N_{6}O_{2}S with a molecular weight of 454.6 g/mol.

Property Value
Molecular FormulaC23H30N6O2S
Molecular Weight454.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolopyrimidine moiety may inhibit certain pathways involved in disease progression, such as those related to cancer and infectious diseases. Additionally, the piperazine group enhances the compound's binding affinity to its targets.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thiazolopyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Properties : The compound has potential antimicrobial effects against various pathogens, making it a candidate for further development in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways, which could be beneficial in managing metabolic disorders.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiazolopyrimidine derivatives, revealing significant tumor reduction in animal models when treated with these compounds.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives with similar structures exhibited potent activity against resistant strains of bacteria.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other thiazolopyrimidine compounds is useful:

Compound Biological Activity Reference
Thiazolopyrimidine AAnticancer
Thiazolopyrimidine BAntimicrobial
Methyl 4-[2-(4-Ethylpiperazinyl)]Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate can be contextualized against related compounds through the following analysis:

Core Structure and Substituent Variations

Compound Name/Structure Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Thiazolo[4,5-d]pyrimidine 4-Ethylpiperazinyl (position 2), methyl benzoate (via acetamide) Hypothesized kinase inhibition or neuroprotection (structural inference)
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, hydroxy chromenyl (position 4) Synthetic intermediate; activity not specified
Triazolbenzo[d]thiazoles Triazolbenzo[d]thiazole Variable aryl/alkyl groups Neuroprotective agents (in vitro models)
Benzo[b][1,4]oxazin Derivatives Benzo[b][1,4]oxazin Substituted phenyl groups (positions 6 and 4) High-yield synthesis; activity not disclosed
  • Structural Similarities: The target compound shares the thiazolo[4,5-d]pyrimidine core with compound 19 from but differs in substituents. Triazolbenzo[d]thiazoles () exhibit neuroprotective activity despite a divergent core structure, suggesting that heterocyclic systems with nitrogen and sulfur atoms may broadly modulate neurological targets .
  • Functional Implications :

    • The methyl benzoate group in the target compound may enhance metabolic stability compared to ester-free analogs, as esterases could influence bioavailability.
    • The 4-ethylpiperazinyl substituent likely reduces hydrophobicity relative to phenyl groups in derivatives, favoring aqueous solubility and blood-brain barrier penetration .

Methodological Considerations for Similarity Analysis

highlights that compound similarity comparisons rely on structural descriptors (e.g., fingerprinting, substructure matching) and physicochemical properties (e.g., logP, molecular weight). The target compound’s uniqueness lies in its hybrid structure: a thiazolo[4,5-d]pyrimidine core combined with a piperazinyl-benzoate system, which may occupy a distinct chemical space compared to purely aromatic or non-polar analogs .

Q & A

Q. What are the common synthetic routes for methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core Thiazolo[4,5-d]pyrimidinone Formation : Reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid to generate the thiazolidinone-pyrimidine core .
  • Piperazine Substitution : Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions. Ethyl esters of substituted phenylpropionic acids are often intermediates .
  • Acetylation and Esterification : Coupling the acetylated thiazolopyrimidine intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
  • Yield optimization by controlling reaction temperature (60–80°C) and stoichiometry .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and piperazine integration. For example, the ethyl group in 4-ethylpiperazine appears as a triplet at ~1.1 ppm (³J = 7 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile gradient) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₃H₂₇N₇O₄S: 522.18 g/mol) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, compare experimental and simulated powder patterns to validate regiochemistry .

Advanced Research Questions

Q. How can researchers optimize the yield and regioselectivity during piperazine substitution?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Add catalytic KI or Cs₂CO₃ to promote SN2 mechanisms and reduce side reactions .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and selectivity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and isolate intermediates promptly .

Q. Example Optimization Table :

ConditionYield (%)Regioselectivity (A:B)
DMF, 60°C, 24h789:1
DMSO, 80°C, 12h657:3
THF, 50°C, 36h455:5

Q. What experimental designs are suitable for assessing the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
    • Kinase Inhibition : Conduct competitive binding assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM–1 nM concentrations .
  • In Vivo Models : For anticancer activity, use xenograft mice (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) and monitor tumor volume .

Q. Statistical Design :

  • Randomized block designs with split plots for dose-response studies (4 replicates per group) .
  • ANOVA followed by Tukey’s post hoc test (α = 0.05) .

Q. How can data contradictions in biological assays (e.g., variable IC₅₀ values) be addressed?

Methodological Answer:

  • Source Identification :
    • Compound Stability : Test degradation via HPLC under assay conditions (e.g., pH 7.4 buffer, 37°C) .
    • Batch Variability : Compare multiple synthesis batches using NMR and HRMS .
  • Assay Conditions :
    • Standardize cell passage number (<20) and serum concentration (e.g., 10% FBS) .
    • Include internal controls (e.g., staurosporine for kinase assays) .
  • Data Normalization : Express IC₅₀ as mean ± SEM from ≥3 independent experiments .

Q. What are the key considerations for environmental stability studies of this compound?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) for 48h and analyze by LC-MS for photo-adducts .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .

Q. Example Stability Data :

ConditionHalf-life (days)Major Degradation Product
pH 7.4, 25°C30Benzoic acid derivative
UV light, 40°C7Oxidized thiazole ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.